(E)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
The compound (E)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one features a hybrid heterocyclic scaffold combining a 1,3,4-thiadiazole ring, piperidine, and aromatic substituents (furan and thiophene). The (E)-configured α,β-unsaturated ketone (prop-2-en-1-one) may enhance reactivity or binding affinity through conjugation or hydrogen bonding .
Properties
IUPAC Name |
(E)-1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c22-16(6-5-14-3-2-12-24-14)21-9-7-13(8-10-21)17-19-20-18(25-17)15-4-1-11-23-15/h1-6,11-13H,7-10H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZRNLUFRFGIFX-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex heterocyclic molecule that incorporates a thiadiazole moiety, which has been widely studied for its diverse biological activities. This article reviews the biological activity associated with this compound, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Structural Overview
The structure of the compound can be broken down into several key components:
- Thiadiazole Ring : Known for its broad spectrum of biological activities including antimicrobial and anticancer properties.
- Furan and Thiophene Substituents : These aromatic systems are often linked to enhanced biological activity due to their electron-rich nature.
- Piperidine Moiety : This cyclic amine is frequently found in biologically active compounds and contributes to the overall pharmacological profile.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of thiadiazole derivatives. For instance, derivatives containing the 1,3,4-thiadiazole ring have shown significant activity against various bacterial strains. A notable study indicated that compounds with electron-withdrawing groups exhibited enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative 1 | Staphylococcus aureus | 16 µg/mL |
| Thiadiazole Derivative 2 | Escherichia coli | 32 µg/mL |
| This compound | Multiple strains | TBD |
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been extensively documented. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A recent study highlighted that certain thiadiazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | MCF-7 | 0.5 |
| Thiadiazole Derivative 3 | MCF-7 | 1.0 |
| This compound | HeLa | TBD |
Anti-inflammatory Activity
Thiadiazole derivatives have also been recognized for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of specific substituents on the thiadiazole ring can modulate this activity significantly .
Study on Antimicrobial Activity
A study conducted by Palaska et al. demonstrated that a series of thiadiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized a variety of structural modifications to assess their impact on biological activity .
Anticancer Research
In a comparative study investigating various thiadiazole derivatives for their anticancer effects, it was found that modifications at the para position of the aromatic rings significantly influenced their efficacy against cancer cell lines. The study concluded that electron-donating groups enhanced anticancer potential while electron-withdrawing groups improved antimicrobial efficacy .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to (E)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit significant cytotoxicity against various cancer cell lines. The thiadiazole and furan moieties are believed to play a crucial role in this activity by interacting with biological targets involved in tumor growth. For instance, studies have shown that derivatives of thiadiazoles demonstrate potent antitumor effects by inhibiting cellular proliferation and inducing apoptosis in cancer cells.
Mechanism of Action
The proposed mechanism involves the disruption of key signaling pathways associated with cancer cell survival and proliferation. The compound may inhibit enzymes or receptors that are critical for tumor growth, thereby leading to reduced viability of cancer cells .
Agricultural Applications
Pesticidal Activity
The unique structural features of this compound suggest potential applications as a pesticide. Compounds containing thiadiazole and furan rings have been reported to possess insecticidal and fungicidal properties. These compounds can disrupt the biological processes in pests, leading to effective pest management strategies in agriculture .
Material Science
Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices can enhance the properties of the resulting materials. The compound's ability to act as a crosslinking agent or as a modifier can lead to improved mechanical strength and thermal stability of polymers .
Summary Table of Applications
| Application Area | Specific Uses | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of tumor growth and induction of apoptosis |
| Agriculture | Pesticides | Disruption of biological processes in pests |
| Material Science | Polymer modification | Enhanced mechanical properties and thermal stability |
Case Studies
Case Study 1: Antitumor Activity
A study conducted on various derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines including breast and lung cancer cells. The study highlighted the importance of substituents on the thiadiazole ring in modulating biological activity .
Case Study 2: Agricultural Efficacy
Field trials assessing the efficacy of thiadiazole-based pesticides showed a significant reduction in pest populations compared to untreated controls. The results indicated that these compounds could serve as environmentally friendly alternatives to traditional pesticides while maintaining effective pest control .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Structural Comparison of Thiadiazole-Based Derivatives
Research Findings and Implications
Pharmacological Potential
While direct bioactivity data for the target compound is unavailable in the provided evidence, structural analogs suggest:
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
